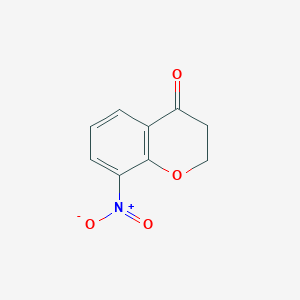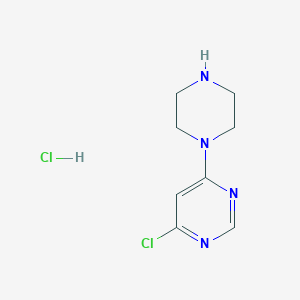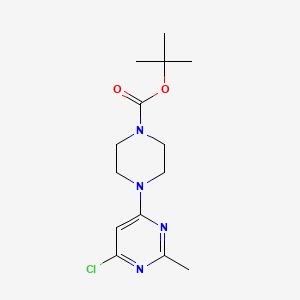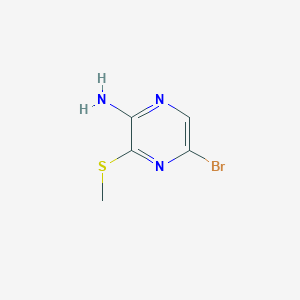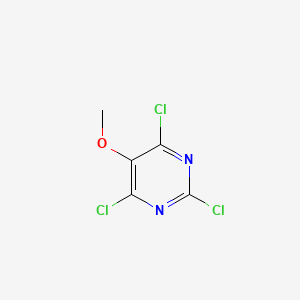
2,4,6-Trichloro-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-5-methoxypyrimidine is a chemical compound that is part of the pyrimidine family, which is characterized by a six-membered ring structure with nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in various pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and methoxy groups on the pyrimidine ring can significantly alter the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of chlorinated pyrimidines can be complex due to the reactivity of the chlorine substituents. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, involves cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate . Another related compound, 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, is synthesized through cyclization of diethyl-2-(2-methoxyphenoxy)malonate with formamidine followed by halogenation . These methods highlight the typical approaches for synthesizing chlorinated pyrimidines, which may be adapted for the synthesis of 2,4,6-trichloro-5-methoxypyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often investigated using spectroscopic methods and theoretical calculations. For instance, the structure of 2-amino-4-chloro-6-methoxypyrimidine was studied using DFT calculations and various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectra . These methods provide insights into the vibrational frequencies, electronic structure, and molecular geometry, which are essential for understanding the behavior of the compound.
Chemical Reactions Analysis
Chlorinated pyrimidines can undergo various chemical reactions, including substitution and coupling reactions. The reactivity of these compounds is influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the methoxy group. For example, an unusual aromatic substitution was observed in the synthesis of 2-amino-4,5,6-trichloropyrimidine, where a nitro group was replaced by chloride . This highlights the potential for unexpected reactivity patterns in chlorinated pyrimidines.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyrimidines are determined by their molecular structure. The presence of chlorine atoms increases the density and boiling point of the compound, while the methoxy group can influence its solubility in organic solvents. The crystal structure of a related compound, 4-chloro-6-methoxypyrimidin-2-amine, shows that it forms hydrogen-bonded tapes in the crystal, which could affect its melting point and solubility . Additionally, the magnetic properties of a coordination compound containing 4-amino-6-methoxypyrimidine were studied, revealing antiferromagnetic character . While these properties are not directly for 2,4,6-trichloro-5-methoxypyrimidine, they provide a context for understanding the behavior of similar compounds.
科学的研究の応用
Solubility and Equilibrium Studies
- Solubility Measurements : The solubility of 2,4-dichloro-5-methoxypyrimidine was measured in various solvents like ethyl ethanoate, methanol, ethanol, and others, using laser monitoring observation techniques. This research aids in understanding the solid-liquid equilibrium of this compound (Liu et al., 2010).
Synthetic Applications
- Synthetic Innovation : 2-Amino-4-methoxypyrimidine, which is structurally similar to 2,4,6-trichloro-5-methoxypyrimidine, was synthesized for industrial applications, focusing on cost-effectiveness and high yields (Ju Xiu-lian, 2009).
- Synthesis of Derivatives : Studies on the thermal rearrangement of 2-methoxypyrimidines, including 5-(p-substituted phenyl)-2-methoxypyrimidines, have provided insights into the synthesis of various pyrimidine derivatives (Brown & Lee, 1970).
Chemical Analysis and Characterization
- Spectroscopic Analysis : Research on 2-amino-4-chloro-6-methoxypyrimidine provided essential structural and vibrational insights through DFT/B3LYP/6-311++G(df,pd) level of theory, FT-IR, FT-Raman spectra, and UV absorption spectrum analysis (Cinar et al., 2013).
Environmental and Waste Management
- Treatment of Anticancer Drugs Wastewater : A study explored the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine using a novel tubular porous electrode electrocatalytic reactor. This research contributes to the management of pharmaceutical waste (Zhang et al., 2016).
Photodynamic Therapy and Medical Applications
- Antitumor Agent Synthesis : Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines, including 2-methoxy-4-morpholino-5-nitropyrimidine, were explored for their potential as antitumor agents, showcasing the versatility of pyrimidine derivatives in medical research (Thompson et al., 1997).
Magnetic and Optical Properties
- Magnetic and Second Harmonic Generation Studies : The study of triaqua(4-amino-6-methoxypyrimidine) cuprate(II) sulfate revealed significant insights into its magnetic properties and second harmonic generation, indicating potential applications in materials science (Nasr et al., 2016).
Safety And Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust, not getting in eyes, on skin, or on clothing, and using only under a chemical fume hood .
Relevant Papers The relevant papers retrieved discuss the synthesis and applications of 2,4,6-Trichloro-5-methoxypyrimidine . They provide valuable insights into the compound’s synthesis methods, chemical reactions, and potential applications.
特性
IUPAC Name |
2,4,6-trichloro-5-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZWBOGMCNUSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604426 |
Source


|
| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-methoxypyrimidine | |
CAS RN |
60703-46-0 |
Source


|
| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

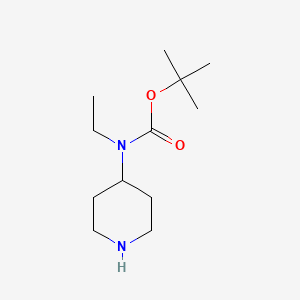
![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)

